[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol
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Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that include functionalization, protection, and deprotection of various groups, and the formation of key structural features through cyclization, substitution, or addition reactions. For example, compounds similar to [1−(3−chloro−4−ethoxybenzyl)−3−propylpiperidin−3−yl]methanol could be synthesized through reactions involving sodium borohydride reduction of specific precursors in dry methanol, highlighting the importance of controlled reaction conditions and the choice of reagents for successful synthesis (Sepay et al., 2018).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated through techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the determination of the arrangement of atoms within a molecule and the identification of functional groups and stereochemistry. For related compounds, XRD has been utilized to determine the crystalline structure and highlight the presence of specific intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity (Kumarasinghe et al., 2009).
Future Directions
properties
IUPAC Name |
[1-[(3-chloro-4-ethoxyphenyl)methyl]-3-propylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO2/c1-3-8-18(14-21)9-5-10-20(13-18)12-15-6-7-17(22-4-2)16(19)11-15/h6-7,11,21H,3-5,8-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWXVWYMISHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)CC2=CC(=C(C=C2)OCC)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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